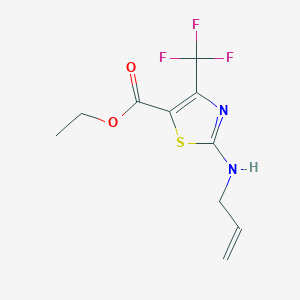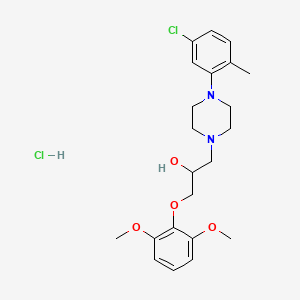![molecular formula C20H17F2N5O2 B2744153 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-17-0](/img/structure/B2744153.png)
7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are privileged structures in medicinal chemistry, often used in the design of novel inhibitors for various targets .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including IR and NMR spectroscopy . For example, the observation of the molecular ion peak at m/z 367 (M +) along with complementary results of the elemental analysis eventually confirmed the molecular formula of a similar compound .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various analytical techniques. For instance, the molecular weight of a similar compound was found to be 376.796 .Scientific Research Applications
Synthesis and Biological Activity
Triazolopyrimidines, including compounds similar to the one mentioned, have been synthesized and evaluated for their biological activities. For instance, a study detailed the synthesis of triazolopyrimidine derivatives and their evaluation for antimicrobial and antioxidant activities (V. P. Gilava et al., 2020). Another research highlighted the synthesis of novel triazolopyrimidine derivatives containing an isopropyl group, assessing their antibacterial and antifungal properties (J. H. Chauhan & H. Ram, 2019).
Anticancer and Anti-inflammatory Applications
Research has also explored the synthesis of pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016). This study underscores the diversity of biological activities that triazolopyrimidine derivatives may possess, including antitumor and anti-inflammatory effects.
Structural and Supramolecular Studies
Furthermore, the structural analysis and supramolecular assembly of pyrimidine derivatives have been investigated, revealing insights into their chemical behavior and interaction patterns. For example, research on the dihydropyrimidine-2,4-(1H,3H)-dione functionality showcases the potential for novel crown-containing hydrogen-bonded supramolecular assemblies (M. Fonari et al., 2004).
Green Chemistry and Novel Synthesis Methods
Efforts to develop greener and more efficient synthetic methodologies for triazolopyrimidine derivatives are also notable. A study introduced a new additive for the eco-friendly preparation of triazolopyrimidine derivatives, emphasizing the importance of sustainable chemical synthesis processes (N. G. Khaligh et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and induce cell death .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The compound’s inhibition of CDK2 leads to significant anti-proliferative effects against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Future Directions
The future directions in the research of these compounds could involve the design and synthesis of more potent and efficacious drugs with pyrimidine scaffold . Several clinical trials and marketed drugs indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
properties
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c1-12-16(18(28)26-14-5-3-2-4-6-14)17(27-20(25-12)23-11-24-27)13-7-9-15(10-8-13)29-19(21)22/h2-11,17,19H,1H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARNTPLGNCZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)


![5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2744087.png)


![Methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2744093.png)